molecular formula C14H16N2O2 B8426836 5-Amino-3-methyl-2-{[3-(ethyloxy)phenyl]oxy}-pyridine

5-Amino-3-methyl-2-{[3-(ethyloxy)phenyl]oxy}-pyridine

Cat. No. B8426836
M. Wt: 244.29 g/mol
InChI Key: MLPNYTYWEGALIR-UHFFFAOYSA-N
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Patent
US09422252B2

Procedure details

The title compound was prepared in a similar way with respect to Intermediate 26 replacing 3-methyl-5-nitro-2-{[3-(2-methylethyl)phenyl]oxy}-pyridine (Intermediate 24) with 3-methyl-5-nitro-2-{[3-(ethyloxy)phenyl]oxy}-pyridine (Intermediate 25).
[Compound]
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-5-nitro-2-{[3-(2-methylethyl)phenyl]oxy}-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-5-nitro-2-{[3-(ethyloxy)phenyl]oxy}-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C(OC2C=CC=C(CCC)C=2)=NC=C([N+]([O-])=O)C=1.[CH3:21][C:22]1[C:23]([O:31][C:32]2[CH:37]=[CH:36][CH:35]=[C:34]([O:38][CH2:39][CH3:40])[CH:33]=2)=[N:24][CH:25]=[C:26]([N+:28]([O-])=O)[CH:27]=1>>[NH2:28][C:26]1[CH:27]=[C:22]([CH3:21])[C:23]([O:31][C:32]2[CH:37]=[CH:36][CH:35]=[C:34]([O:38][CH2:39][CH3:40])[CH:33]=2)=[N:24][CH:25]=1

Inputs

Step One
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-methyl-5-nitro-2-{[3-(2-methylethyl)phenyl]oxy}-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])OC1=CC(=CC=C1)CCC
Name
Intermediate 24
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])OC1=CC(=CC=C1)CCC
Name
3-methyl-5-nitro-2-{[3-(ethyloxy)phenyl]oxy}-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])OC1=CC(=CC=C1)OCC
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])OC1=CC(=CC=C1)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=NC1)OC1=CC(=CC=C1)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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